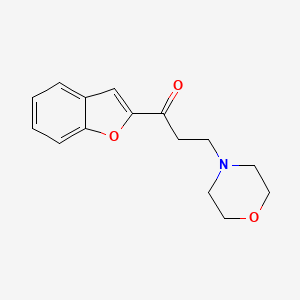

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-3-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-13(5-6-16-7-9-18-10-8-16)15-11-12-3-1-2-4-14(12)19-15/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCNFBYURMGJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, a compound of interest in pharmacological research, exhibits various biological activities that make it a candidate for therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H18N2O2

- Molecular Weight : 262.31 g/mol

- CAS Number : 15817-89-7

This compound features a benzofuran moiety linked to a morpholine group, which is significant for its biological properties.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that derivatives of benzofuran compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : K562 (human leukemia), MOLT-4 (T-cell leukemia), and other cancer types.

- Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases.

In a study conducted by Liu et al., it was shown that exposure to benzofuran derivatives resulted in significant apoptosis in K562 cells, marked by increased caspase 3 and 7 activity after 48 hours of treatment. The following table summarizes the apoptotic activity observed:

| Compound | Caspase Activation (Fold Increase) | Cell Line | Time (Hours) |

|---|---|---|---|

| This compound | 2.31 | K562 | 48 |

| Control | Baseline | K562 | - |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against standard and clinical strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Apoptotic Mechanisms

A detailed investigation into the apoptotic mechanisms induced by this compound revealed that:

- ROS Generation : The compound significantly increased ROS levels in treated cells.

- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were noted, leading to cytochrome c release.

- Caspase Activation : The activation of caspases was confirmed through flow cytometry analysis using Annexin V-FITC staining.

These findings align with previous research indicating that similar benzofuran derivatives induce apoptosis through comparable pathways.

Research on Antibacterial Properties

Another study evaluated the antibacterial efficacy of the compound against various pathogens, revealing:

- Effective Concentration : Minimum inhibitory concentrations (MICs) were determined for several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential therapeutic applications in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one?

The compound is typically synthesized via a Mannich reaction. A representative method involves reacting morpholine, paraformaldehyde, and a benzofuran-substituted acetophenone derivative under acidic conditions. For example, morpholine (1.74 ml, 2.00 mmol) and paraformaldehyde (612 mg, 2.00 mmol) are dissolved in dimethyl sulfoxide with catalytic HCl, stirred at 100°C for 12 hours, followed by addition of the ketone and pH adjustment to 2–3 . This method yields the target compound in good yield after purification.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Characterization includes 1H-NMR for proton environment analysis, FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), UV-Vis for conjugation studies, and electron-impact mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns. These methods collectively validate structural integrity .

Q. What are the primary research applications of this compound?

The compound is explored in medicinal chemistry for enzyme inhibition (e.g., SARS-CoV-2 main protease) and in materials science for organic electronics. Its morpholine moiety enhances solubility, making it suitable for biochemical assays targeting protein-ligand interactions .

Advanced Questions

Q. How is X-ray crystallography applied to determine its crystal structure?

Single-crystal X-ray diffraction using instruments like the Bruker SMART CCD area detector is employed. Data refinement is performed with SHELXL , which optimizes parameters such as unit cell dimensions (e.g., monoclinic space group P2₁/c, a = 15.9034 Å, b = 14.1393 Å) and thermal displacement factors. Software suites like WinGX and ORTEP-3 visualize electron density maps and generate publication-quality figures .

Q. How can molecular docking predict its biological activity?

Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) simulate binding to targets like the SARS-CoV-2 main protease (PDB ID: 6LU7). The morpholine and benzofuran groups are key for hydrogen bonding and hydrophobic interactions. Validation involves comparing computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vivo models assess its pharmacological potential?

Anticonvulsant activity is evaluated using the maximal electroshock (MES) test in rats. Doses (30–300 mg/kg, i.p.) are administered to determine seizure threshold modulation. Neurotoxicity is concurrently assessed via rotorod tests. Such studies identified morpholine derivatives as potent anticonvulsants with low neurotoxicity .

Q. How are multi-step syntheses of morpholine derivatives optimized?

Challenges include controlling regioselectivity and minimizing side reactions. Strategies involve temperature modulation (e.g., reflux vs. room temperature), catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions), and chromatographic monitoring (TLC/HPLC). Intermediate purification via column chromatography ensures high yields in subsequent steps .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

Variations in yields (e.g., 60% vs. 85%) may arise from differences in reaction time , solvent purity , or acid catalyst concentration . Reproducibility requires strict adherence to reported conditions, with NMR and mass spectrometry confirming product identity. Cross-referencing multiple studies (e.g., Mannich vs. Claisen condensations) helps identify optimal protocols .

Q. Why do biological activities vary across structurally similar analogs?

Subtle structural changes (e.g., substitution on the benzofuran ring) alter steric and electronic properties. For example, replacing morpholine with piperidine in analogs reduces enzyme affinity due to loss of hydrogen-bonding capability. Quantitative structure-activity relationship (QSAR) models and crystallographic data rationalize these differences .

Methodological Guidelines

- Crystallography : Use SHELXL for high-resolution refinement; report R₁ and wR₂ values (<0.05 and <0.15, respectively) to ensure data quality .

- Docking : Validate force fields (e.g., AMBER vs. CHARMM) to minimize false positives .

- Synthesis : Prefer anhydrous solvents and inert atmospheres for moisture-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.